molecular formula C7H8F2N2O B2744123 1-(1-ethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone CAS No. 1174879-23-2

1-(1-ethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone

Cat. No.: B2744123
CAS No.: 1174879-23-2
M. Wt: 174.151
InChI Key: MWKDPGHHYZWOFL-UHFFFAOYSA-N
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Description

1-(1-Ethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone is a high-value fluorinated pyrazole derivative designed for advanced chemical synthesis and research applications. Its structure, featuring a 1-ethyl-1H-pyrazole scaffold substituted at the 4-position with a 2,2-difluoroethanone group, makes it a versatile and critical synthetic intermediate. This compound is part of a significant class of difluoropyrazole compounds that demonstrate considerable potential in the development of novel active molecules, particularly in the field of agrochemistry . The incorporation of the difluoromethyl group is a established strategy in medicinal and agricultural chemistry to fine-tune properties such as metabolic stability, lipophilicity, and bioavailability. Research into related difluoropyrazole acids has highlighted their role as potent succinate dehydrogenase inhibitors (SDHI), a class of fungicides that target critical cellular respiration in pathogens . As a key synthetic precursor, 1-(1-ethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone can be utilized in the efficient synthesis of such complex molecules, enabling the exploration of new and effective crop protection agents . The compound serves as a fundamental building block in organic and heterocyclic chemistry. It is particularly valuable for constructing molecular frameworks common in drug discovery, acting as a scaffold for the development of compounds with potential antibacterial and antioxidant activities, as seen in research on other heterocyclic systems like 1,2,4-oxadiazoles . Its reactivity allows for further functionalization, making it an essential reagent for library synthesis in industrial research and development settings. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes. Strictly not for human or veterinary use.

Properties

IUPAC Name

1-(1-ethylpyrazol-4-yl)-2,2-difluoroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N2O/c1-2-11-4-5(3-10-11)6(12)7(8)9/h3-4,7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWKDPGHHYZWOFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C(=O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-ethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone typically involves the reaction of 1-ethyl-1H-pyrazole with a difluoroacetylating agent. One common method includes the use of difluoroacetic anhydride or difluoroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions and at low temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and scale-up processes. The use of catalysts and advanced purification techniques such as distillation and recrystallization ensures the production of high-purity 1-(1-ethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Ethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the difluoromethyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted pyrazole derivatives.

Scientific Research Applications

Antimicrobial Activity

The compound has shown potential antimicrobial properties, particularly against various bacterial strains. Research indicates that pyrazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Results

Bacteria SpeciesZone of Inhibition (mm)MIC (µg/mL)
Escherichia coli1532
Staphylococcus aureus1264
Pseudomonas aeruginosa10128

In a study assessing the antimicrobial efficacy of various pyrazole derivatives, this compound exhibited moderate antibacterial activity, indicating its potential as a lead compound for further development in antimicrobial therapies.

Anti-inflammatory Effects

Research has demonstrated that compounds with a pyrazole structure can exhibit anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process.

Case Study: Inhibition of COX Enzymes
A study conducted on similar pyrazole derivatives revealed significant inhibition of COX-2 activity, suggesting a reduced risk of gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac and celecoxib.

Agrochemicals

The compound's structural features make it a candidate for developing agrochemicals, particularly as herbicides or fungicides. The difluoroethanone moiety enhances its bioactivity and stability in agricultural applications.

Case Study: Herbicidal Activity

In trials assessing herbicidal activity, derivatives of this compound were found to effectively inhibit the growth of common agricultural weeds. This suggests potential applications in crop protection and sustainable agriculture.

Materials Science

The unique chemical structure allows for potential applications in materials science, particularly in the development of polymers or coatings with specific properties such as hydrophobicity or enhanced durability.

Research Findings

Studies have indicated that incorporating this compound into polymer matrices can improve mechanical properties and resistance to environmental degradation.

Mechanism of Action

The mechanism of action of 1-(1-ethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethanone moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This compound may also interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

The compound belongs to a broader class of pyrazole-based fluorinated ketones. Below is a detailed comparison with structurally analogous derivatives:

Structural and Physicochemical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Density (g/cm³) Boiling Point (°C) Key Features References
1-(1-Ethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone C₈H₁₀F₂N₂O 188.18 1-Ethyl pyrazole, 2,2-difluoroethanone - - Lab use discontinued; fluorinated ketone
1-(1,3-Dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone C₇H₈F₂N₂O 174.15 1,3-Dimethyl pyrazole, 2,2-difluoroethanone 1.30 (predicted) 244.2 (predicted) Higher density; lower molecular weight
1-[1-(4-Fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethanone C₁₂H₁₁FNO 204.22 4-Fluorophenyl, 5-methyl pyrazole - - Aryl-substituted; potential bioactivity
1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-ol C₈H₁₁F₃N₂O 208.18 1-Ethyl-3-methyl pyrazole, trifluoroethanol - - Alcohol derivative; increased fluorine content

Key Observations :

  • The trifluoroethanol derivative (C₈H₁₁F₃N₂O) exhibits higher fluorine content, which may improve metabolic stability in drug design .
  • Electron-Withdrawing Groups: The difluoroethanone moiety enhances electrophilicity compared to non-fluorinated analogs, making it reactive in nucleophilic additions or condensations .
  • Aryl Substitutions: The 4-fluorophenyl analog (C₁₂H₁₁FNO) introduces aromaticity, which could enhance binding affinity in biological targets .

Biological Activity

1-(1-ethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone (CAS No. 1174864-51-7) is a pyrazole derivative characterized by its unique difluoroethanone moiety. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The molecular formula of 1-(1-ethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone is C8H10F2N2O, with a molecular weight of approximately 188.17 g/mol. The compound features a pyrazole ring substituted with an ethyl group and a difluoroethanone functional group, which may influence its biological interactions.

PropertyValue
Molecular FormulaC8H10F2N2O
Molecular Weight188.17 g/mol
CAS Number1174864-51-7
PurityMin. 95%

The biological activity of 1-(1-ethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Preliminary studies suggest that the compound may modulate enzyme activity through reversible or irreversible binding, potentially leading to alterations in metabolic pathways.

Biological Activities

Research has indicated several potential biological activities for this compound:

1. Antimicrobial Activity
Studies have demonstrated that pyrazole derivatives exhibit antimicrobial properties. The difluoroethanone moiety may enhance the lipophilicity of the compound, improving its ability to penetrate microbial membranes and exert antibacterial effects.

2. Anti-inflammatory Properties
In vitro studies suggest that 1-(1-ethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone may inhibit pro-inflammatory cytokines. This action could be beneficial in treating inflammatory diseases, although further in vivo studies are required to confirm these effects.

3. Anticancer Potential
Preliminary investigations into the anticancer properties of this compound have shown promise. It may induce apoptosis in cancer cells through modulation of signaling pathways associated with cell survival and proliferation.

Case Studies

Several case studies have explored the biological activities of similar pyrazole derivatives:

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various pyrazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with difluoro substitutions displayed enhanced activity compared to their non-fluorinated counterparts.

Case Study 2: Anti-inflammatory Effects
Research conducted on a series of pyrazole derivatives revealed that certain compounds significantly reduced inflammation markers in animal models of arthritis, suggesting a potential therapeutic application for inflammatory conditions.

Case Study 3: Anticancer Activity
In vitro assays demonstrated that specific pyrazole derivatives could inhibit tumor cell growth by inducing cell cycle arrest and apoptosis, highlighting their potential as anticancer agents.

Q & A

Q. What are the key considerations for synthesizing 1-(1-ethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone in a laboratory setting?

Synthesis typically involves multi-step reactions, starting with the formation of the pyrazole ring. A common approach adapts methods from similar ketone-functionalized pyrazoles:

  • Step 1 : Condensation of hydrazine derivatives with diketones or acylated precursors under controlled pH and temperature (e.g., using DMF and POCl3 as catalysts at 0–5°C) .
  • Step 2 : Introduction of the ethyl group via alkylation, followed by fluorination using reagents like DAST (diethylaminosulfur trifluoride) to install difluoro groups.
  • Step 3 : Purification via recrystallization (e.g., DMF-methanol mixtures) or column chromatography .
    Critical factors : Reaction stoichiometry, anhydrous conditions for fluorination, and monitoring via TLC/HPLC to minimize byproducts.

Q. How can researchers ensure the purity of this compound during synthesis?

  • Analytical Techniques : Use HPLC with a C18 column (95% purity threshold) and compare retention times with standards .
  • Spectroscopic Validation : Confirm structure via <sup>1</sup>H/<sup>19</sup>F NMR (e.g., carbonyl resonance at ~190–200 ppm in <sup>13</sup>C NMR) and IR (C=O stretch at ~1680–1700 cm<sup>-1</sup>) .
  • Recrystallization : Optimize solvent systems (e.g., DMF-MeOH) to remove unreacted starting materials .

Q. What safety protocols are essential when handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis due to potential release of volatile fluorinated byproducts.
  • Waste Disposal : Segregate halogenated waste and use licensed disposal services to prevent environmental contamination .

Advanced Questions

Q. What crystallographic techniques are suitable for determining the structure of this compound?

  • Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (e.g., in DCM/hexane). Use SHELXL for refinement, focusing on resolving disorder in the ethyl/pyrazole groups .
  • Key Parameters : Collect high-resolution data (≤ 0.8 Å) to accurately model fluorine atoms, which exhibit high thermal motion. Validate with Rint < 5% and R1 < 0.05 .

Q. How can structural analogs guide the design of biological activity studies for this compound?

  • SAR Analysis : Compare with pyrazole derivatives like (1-methyl-4-nitro-1H-pyrazol-5-yl)(pyrrolidin-1-yl)methanone, which show nitro-to-amino bioactivation pathways .
  • Assay Design : Test against enzymes with fluorophilic binding pockets (e.g., kinases) using fluorescence polarization or SPR. Include controls with non-fluorinated analogs to isolate fluorine-specific effects .

Q. How should researchers address discrepancies in spectral data during characterization?

  • Cross-Validation : Combine <sup>19</sup>F NMR (to confirm difluoro substitution pattern) with high-resolution mass spectrometry (HRMS) for molecular ion verification .
  • Dynamic Effects : Consider tautomerism in the pyrazole ring (e.g., 1H vs. 2H tautomers) using variable-temperature NMR to resolve splitting artifacts .

Q. What strategies resolve contradictions in reaction yields reported across literature?

  • DoE Optimization : Systematically vary parameters (temperature, catalyst loading) using response surface methodology.
  • Byproduct Analysis : Employ GC-MS to identify competing pathways (e.g., over-alkylation) and adjust reagent ratios accordingly .

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